
ZnAF-1F DA; min. 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZnAF-1F DA is an artificial zinc-finger protein, which is a type of transcription factor that can bind to specific DNA sequences and control gene expression. ZnAF-1F DA is a variant of the wild type ZnAF-1F, which has been modified to increase its DNA-binding affinity. It has been widely used in laboratory experiments and research to study gene expression and its regulation.
Mecanismo De Acción
ZnAF-1F DA binds to specific DNA sequences and regulates gene expression by either activating or repressing transcription. It binds to the target DNA sequence through its zinc-finger domain, which is composed of two zinc atoms and a small protein loop. The zinc-finger domain is highly specific and can recognize and bind to very specific DNA sequences.
Biochemical and Physiological Effects
ZnAF-1F DA has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, alter cell growth and development, and modulate the expression of various proteins. It has also been shown to be involved in the regulation of cell cycle progression, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using ZnAF-1F DA in laboratory experiments is its high DNA-binding affinity. This allows it to bind to specific DNA sequences with high specificity, which is essential for studying gene expression and its regulation. The main limitation of using ZnAF-1F DA is its limited range of applications. It is not suitable for all types of experiments, and its effects may vary depending on the specific DNA sequence.
Direcciones Futuras
There are a number of potential future directions for research involving ZnAF-1F DA. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in biotechnology and medicine. Additionally, further research could be conducted into its potential use as a therapeutic agent and its potential as a diagnostic tool. Finally, further research could be conducted into its ability to modulate gene expression in response to various environmental cues.
Métodos De Síntesis
ZnAF-1F DA is synthesized using a method called “site-directed mutagenesis”. This is a technique which involves making specific changes to the DNA sequence of a gene, in order to alter its function. In this case, the DNA sequence of the wild type ZnAF-1F protein is modified to increase its DNA-binding affinity. The modified protein is then expressed in Escherichia coli and purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
ZnAF-1F DA has been used in numerous scientific research applications. It has been used to study gene expression and its regulation, as well as to identify novel transcription factors and their binding sites. It has also been used to investigate the effects of gene expression on cell growth and development, as well as to study the regulation of gene expression in response to environmental cues.
Propiedades
IUPAC Name |
[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDYSDKFVFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZnAF-1F DA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

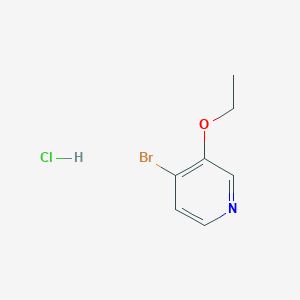
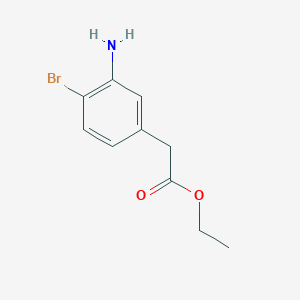
![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
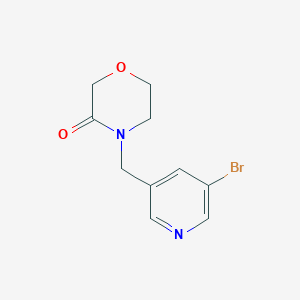
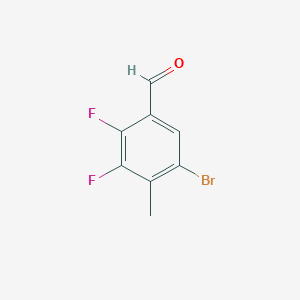
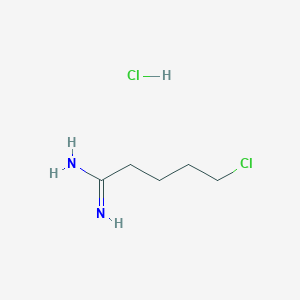
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)